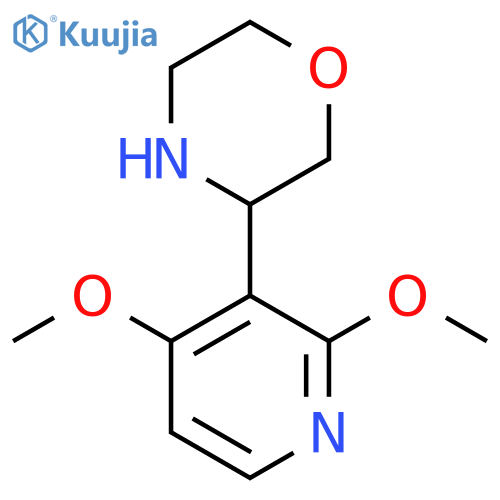

Cas no 2228728-56-9 (3-(2,4-dimethoxypyridin-3-yl)morpholine)

2228728-56-9 structure

商品名:3-(2,4-dimethoxypyridin-3-yl)morpholine

3-(2,4-dimethoxypyridin-3-yl)morpholine 化学的及び物理的性質

名前と識別子

-

- 3-(2,4-dimethoxypyridin-3-yl)morpholine

- 2228728-56-9

- EN300-1776454

-

- インチ: 1S/C11H16N2O3/c1-14-9-3-4-13-11(15-2)10(9)8-7-16-6-5-12-8/h3-4,8,12H,5-7H2,1-2H3

- InChIKey: GENCWMFBTDHXNU-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C2C(=NC=CC=2OC)OC)C1

計算された属性

- せいみつぶんしりょう: 224.11609238g/mol

- どういたいしつりょう: 224.11609238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

3-(2,4-dimethoxypyridin-3-yl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1776454-2.5g |

3-(2,4-dimethoxypyridin-3-yl)morpholine |

2228728-56-9 | 2.5g |

$4019.0 | 2023-09-20 | ||

| Enamine | EN300-1776454-0.1g |

3-(2,4-dimethoxypyridin-3-yl)morpholine |

2228728-56-9 | 0.1g |

$1804.0 | 2023-09-20 | ||

| Enamine | EN300-1776454-0.5g |

3-(2,4-dimethoxypyridin-3-yl)morpholine |

2228728-56-9 | 0.5g |

$1968.0 | 2023-09-20 | ||

| Enamine | EN300-1776454-5.0g |

3-(2,4-dimethoxypyridin-3-yl)morpholine |

2228728-56-9 | 5g |

$5949.0 | 2023-05-26 | ||

| Enamine | EN300-1776454-1.0g |

3-(2,4-dimethoxypyridin-3-yl)morpholine |

2228728-56-9 | 1g |

$2050.0 | 2023-05-26 | ||

| Enamine | EN300-1776454-10.0g |

3-(2,4-dimethoxypyridin-3-yl)morpholine |

2228728-56-9 | 10g |

$8819.0 | 2023-05-26 | ||

| Enamine | EN300-1776454-1g |

3-(2,4-dimethoxypyridin-3-yl)morpholine |

2228728-56-9 | 1g |

$2050.0 | 2023-09-20 | ||

| Enamine | EN300-1776454-0.25g |

3-(2,4-dimethoxypyridin-3-yl)morpholine |

2228728-56-9 | 0.25g |

$1887.0 | 2023-09-20 | ||

| Enamine | EN300-1776454-0.05g |

3-(2,4-dimethoxypyridin-3-yl)morpholine |

2228728-56-9 | 0.05g |

$1723.0 | 2023-09-20 | ||

| Enamine | EN300-1776454-10g |

3-(2,4-dimethoxypyridin-3-yl)morpholine |

2228728-56-9 | 10g |

$8819.0 | 2023-09-20 |

3-(2,4-dimethoxypyridin-3-yl)morpholine 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

2228728-56-9 (3-(2,4-dimethoxypyridin-3-yl)morpholine) 関連製品

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量